molecular formula C17H19N3O3 B6440418 1-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2548985-59-5

1-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Número de catálogo: B6440418
Número CAS: 2548985-59-5
Peso molecular: 313.35 g/mol
Clave InChI: RHQGIHZALKCSOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (hereafter referred to as the "target compound") is a heterocyclic molecule featuring three key moieties:

  • A 2,3-dihydro-1,4-benzodioxine ring, known for its electron-rich aromatic system and metabolic stability.
  • An azetidine (four-membered nitrogen-containing ring) linked via a carbonyl group to the benzodioxine.

Propiedades

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-7-18-20(8-12)11-13-9-19(10-13)17(21)14-3-2-4-15-16(14)23-6-5-22-15/h2-4,7-8,13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQGIHZALKCSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of a benzodioxine moiety, an azetidine ring, and a pyrazole structure. This structural diversity may contribute to its various biological activities.

PropertyDetails
Molecular Formula C16H16N4O3
Molecular Weight 300.32 g/mol
CAS Number 2324600-61-3
IUPAC Name 2,3-dihydro-1,4-benzodioxin-5-yl-[3-(methyl)-1H-pyrazol-4-yl]methanone

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study indicated that various pyrazole compounds demonstrated effectiveness against a range of bacterial strains, including E. coli and S. aureus . The introduction of the benzodioxine moiety in our compound may enhance this activity through synergistic effects.

Anti-inflammatory Effects

The pyrazole nucleus is known for its anti-inflammatory properties, particularly as a COX-2 inhibitor. Compounds similar to our target have been documented to reduce inflammation in various models . This suggests that our compound could potentially serve as an anti-inflammatory agent.

Anticancer Potential

Recent studies have highlighted the anticancer activities of pyrazole derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo . The mechanism often involves the modulation of key signaling pathways associated with cancer cell proliferation and survival.

The proposed mechanism of action for compounds like 1-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves interaction with specific enzymes or receptors. For instance:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation: It could also interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.

Study 1: Antihepatotoxic Activity

A study evaluated the antihepatotoxic effects of synthesized pyrazoline derivatives containing similar structures. Results indicated significant protective effects against carbon tetrachloride-induced hepatotoxicity in rats, suggesting potential applications in liver protection .

Study 2: Antitumor Activity

In another investigation, pyrazole derivatives were tested for their ability to inhibit tumor growth in various cancer cell lines. The results showed that certain modifications to the pyrazole structure enhanced cytotoxicity against cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound was compared to three analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Reference
Target Compound C₁₉H₂₀N₃O₃* 338.38* Reference structure -
2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one C₂₂H₂₃N₅O₄ 421.45 Piperidine (6-membered) instead of azetidine; pyridazinone moiety added
5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile C₁₂H₁₀N₄O₂ 242.23 Pyrazole with amino/cyano substituents; lacks azetidine
SLV-313 (1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-((5-(4-fluorophenyl)pyridin-3-yl)methyl)piperazine) C₂₃H₂₁FN₄O₂ 416.44 Piperazine instead of azetidine; fluorophenyl-pyridine moiety

*Calculated based on IUPAC name.

Key Observations:

Azetidine’s compact structure may improve metabolic stability compared to piperidine derivatives .

Substituent Effects: The 4-methyl group on the pyrazole in the target compound likely enhances lipophilicity compared to the amino/cyano groups in the compound, which may improve membrane permeability .

Analytical Methods:

All compounds were characterized using spectral techniques (e.g., NMR, IR). Crystallographic data for analogs like SLV-313 may employ SHELXL for refinement .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.